ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key substituents include:
- 2,4-Dichlorobenzylidene at position 2, contributing electron-withdrawing effects and lipophilicity.
- 7-Methyl group at position 7, enhancing steric bulk and stability.
- Ethyl carboxylate at position 6, influencing solubility and reactivity.
Thiazolo[3,2-a]pyrimidines are pharmacologically significant, with reported antimicrobial, anticancer, and anti-inflammatory activities . The title compound’s crystal structure reveals a puckered pyrimidine ring (flattened boat conformation) and intermolecular C–H···O hydrogen bonding, critical for packing stability .
Properties
Molecular Formula |
C25H20Cl2N2O3S |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H20Cl2N2O3S/c1-3-32-24(31)22-15(2)28-25-29(20(22)12-9-16-7-5-4-6-8-16)23(30)21(33-25)13-17-10-11-18(26)14-19(17)27/h4-14,20H,3H2,1-2H3/b12-9+,21-13+ |
InChI Key |
BGNVYAKVFDVYOX-WOQXGXMJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3’-Ethoxycarbonylbiphenyl-4-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydro-Pyrimidine-5-Carboxylic Acid Ethyl Ester (Intermediate)
Reagents :
-
Ethyl acetoacetate (1 mmol)
-
Biaryl aldehyde (1.1 mmol)
-
Thiourea (2 mmol)
-
Ethanol (solvent), HCl (catalyst)
Procedure :
A mixture of ethyl acetoacetate, biaryl aldehyde, and thiourea in ethanol is refluxed for 12 hours with catalytic HCl. The solvent is evaporated, and the residue is purified via column chromatography (hexane/ethyl acetate) to yield the intermediate as a yellow solid (50% yield).
Characterization :
Knoevenagel Condensation for 2,4-Dichlorobenzylidene Incorporation
Reagents :
-
Intermediate (1 mmol)
-
2,4-Dichlorobenzaldehyde (1.2 mmol)
-
Sodium acetate (1.5 mmol)
-
Chloroacetic acid (1.5 mmol)
-
Acetic anhydride (5 mL)
Procedure :
The intermediate is dissolved in acetic anhydride and glacial acetic acid. Sodium acetate and 2,4-dichlorobenzaldehyde are added, and the mixture is refluxed for 8 hours. The product is precipitated on ice, neutralized with dilute HCl, and recrystallized from ethanol.
Optimization Notes :
-
Excess aldehyde (1.2 eq) ensures complete conversion.
-
Acetic anhydride acts as both solvent and dehydrating agent.
Characterization :
Installation of the (E)-2-Phenylethenyl Substituent
Reagents :
-
Styrylboronic acid (1.5 mmol)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2 mmol)
-
DMF/H2O (4:1)
Procedure :
A Suzuki-Miyaura coupling reaction is employed. The dichlorobenzylidene intermediate, styrylboronic acid, and Pd(PPh3)4 are stirred in DMF/H2O at 80°C for 6 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography.
Alternative Method :
Condensation with cinnamaldehyde (1.1 mmol) in ethanol/piperidine under reflux yields the (E)-styryl group via aldol addition.
Characterization :
Critical Analysis of Synthetic Routes
Yield Comparison Across Methodologies
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | Cyclocondensation | 50 | 90 |
| Benzylidene Addition | Knoevenagel | 65 | 92 |
| Styryl Incorporation | Suzuki Coupling | 70 | 95 |
Key Observations :
-
Suzuki coupling outperforms aldol condensation in yield and stereoselectivity for the styryl group.
-
Prolonged reflux (12+ hours) during cyclocondensation improves crystallinity.
Mechanistic Insights
Cyclocondensation Mechanism
Thiourea attacks the β-ketoester’s carbonyl group, followed by cyclization to form the thiazolo[3,2-a]pyrimidine ring. HCl catalyzes imine formation and dehydration.
Stereochemical Control in Knoevenagel Reaction
The (E)-configuration of the benzylidene group is favored due to conjugation with the thiazole ring’s electron-deficient π-system.
Analytical Validation
Spectroscopic Consistency
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Pathway Modulation: The compound can affect various cellular pathways, influencing cell function and behavior.
Comparison with Similar Compounds
Key Observations :
- Crystallinity : The 2,4,6-trimethoxy analog exhibits higher melting points (427–428 K) due to C–H···O hydrogen bonding and planar packing .
- Spectral Signatures: CN stretches (~2200 cm⁻¹) in 4-cyano analogs (e.g., 11b ) distinguish them from halogenated derivatives.
Substituent Variations at Position 5
The styryl group at position 5 influences conjugation and steric interactions:
Key Observations :
- Styryl vs.
- Halogen Effects : The 4-bromo substituent in Analog 5 facilitates halogen bonding, influencing crystal packing .
Ethyl Carboxylate at Position 6
The ethyl carboxylate group modulates solubility and reactivity. Analogs with alternative esters (e.g., methyl) or substituents (e.g., cyano) exhibit distinct properties:
Key Observations :
- Solubility : Ethyl carboxylate balances lipophilicity and polar interactions, unlike hydrophobic nitriles .
- Synthetic Flexibility : The ester group allows derivatization (e.g., hydrolysis to carboxylic acid) for prodrug strategies.
Structural and Crystallographic Insights
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation (C5 deviation: 0.224 Å) , comparable to analogs like 2-fluorobenzylidene derivatives .
- Intermolecular Interactions : C–H···O hydrogen bonds (2.2–2.5 Å) and π-stacking (3.8 Å) stabilize crystal lattices .
- Dihedral Angles : The fused thiazolopyrimidine and benzylidene rings form dihedral angles of ~80° , similar to 4-carboxybenzylidene analogs .
Biological Activity
Ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolopyrimidine core and various substituents that may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 473.4 g/mol. Its structure includes a thiazolo[3,2-a]pyrimidine moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with a thiazolopyrimidine structure exhibit significant antimicrobial activity. In a study involving related compounds, derivatives showed effectiveness against multi-resistant strains of Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antitumor Activity
Thiazolopyrimidine derivatives have been explored for their anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell cycle regulation and apoptosis . The specific compound may similarly exert effects through these pathways.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with specific receptors affecting cellular signaling.
- Disruption of Cellular Processes : Potential interference with DNA replication or protein synthesis could lead to cell death.
Case Studies
- Antibacterial Study : A series of thiazolopyrimidine derivatives were tested against resistant bacterial strains. Compounds similar to the one demonstrated significant antibacterial effects, particularly against S. aureus .
- Anticancer Research : Investigations into related thiazolopyrimidine compounds revealed their potential to inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .
Q & A
What are the standard synthetic routes for this thiazolo[3,2-a]pyrimidine derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation and Knoevenagel reactions. Key steps include:
- Substituent introduction : The 2,4-dichlorobenzylidene group is introduced via condensation of a thiazolo[3,2-a]pyrimidine precursor with 2,4-dichlorobenzaldehyde under acidic conditions (e.g., acetic acid) .
- Catalysts : Palladium or copper catalysts are often used for cross-coupling reactions to attach the 5-[(E)-2-phenylethenyl] group .
- Optimization : Solvent choice (DMF or toluene), temperature (80–120°C), and reaction time (12–24 hours) critically influence yield. Monitoring via TLC or HPLC ensures reaction completion .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Basic characterization :
- Advanced methods :
How should researchers design experiments to evaluate structure-activity relationships (SAR) for substituents on the benzylidene ring?
- Variable selection : Systematically replace the 2,4-dichlorophenyl group with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) substituents to assess electronic effects .
- Control variables : Maintain consistent reaction conditions (solvent, temperature) and analytical protocols to isolate substituent effects .
- Bioactivity correlation : Test derivatives against target enzymes (e.g., kinases) using in vitro assays to link structural changes to activity trends .
How can conflicting data on substituent effects (e.g., dichlorophenyl vs. methoxy groups) be resolved?
- Statistical analysis : Use multivariate regression to disentangle electronic, steric, and solubility contributions .
- Crystallographic data : Compare binding modes of analogs with target proteins to explain divergent bioactivities .
- Replicate studies : Validate results across multiple labs with standardized protocols (e.g., IC₅₀ measurements under identical assay conditions) .
What methodologies are recommended for assessing the compound’s bioactivity in inflammation or cancer models?
- In vitro screening :
- Mechanistic studies :
How can researchers improve the compound’s aqueous solubility for in vivo studies?
- Structural modifications : Introduce polar groups (e.g., dimethylamino at the 5-position) or replace lipophilic substituents (e.g., 4-methylthiophenyl) .
- Formulation strategies : Use co-solvents (e.g., PEG-400) or nanoemulsion systems to enhance bioavailability .
What are the advantages and limitations of X-ray crystallography vs. NMR for structural elucidation?
- X-ray crystallography :
- Provides unambiguous bond lengths/angles and supramolecular interactions but requires high-quality single crystals .
- NMR :
What computational approaches are effective for predicting this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
- Validation : Correlate computational predictions with experimental IC₅₀ values and mutagenesis data .
How can reaction mechanisms (e.g., cyclocondensation) be experimentally validated?
- Isotopic labeling : Use ¹³C-labeled precursors to track carbon flow during cyclization .
- Kinetic studies : Monitor intermediate formation via in-situ IR spectroscopy .
- Theoretical calculations : Compare DFT-derived transition states with experimental rate data .
What strategies mitigate challenges in achieving high purity (>98%) during synthesis?
- Chromatography : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove byproducts .
- Process control : Use inline PAT tools (e.g., ReactIR) to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
